molecular formula C11H16BrNO B7936248 (2-Bromo-5-butoxyphenyl)methanamine

(2-Bromo-5-butoxyphenyl)methanamine

Cat. No.: B7936248
M. Wt: 258.15 g/mol
InChI Key: KEGOHXIYMKMIFB-UHFFFAOYSA-N
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Description

(2-Bromo-5-butoxyphenyl)methanamine is an organic compound with the molecular formula C11H16BrNO It is a derivative of methanamine, where the phenyl ring is substituted with a bromine atom at the second position and a butoxy group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-butoxyphenyl)methanamine typically involves the following steps:

    Bromination: The starting material, 5-butoxyaniline, undergoes bromination using bromine in the presence of a catalyst such as iron powder to introduce the bromine atom at the second position.

    Amination: The brominated intermediate is then subjected to amination using methanamine under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-5-butoxyphenyl)methanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or ammonia can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products such as (2-hydroxy-5-butoxyphenyl)methanamine or (2-amino-5-butoxyphenyl)methanamine can be formed.

    Oxidation Products: Oxidation can yield compounds like (2-bromo-5-butoxyphenyl)methanone.

    Reduction Products: Reduction can produce derivatives such as (2-bromo-5-butoxyphenyl)methanol.

Scientific Research Applications

(2-Bromo-5-butoxyphenyl)methanamine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It can be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Bromo-5-butoxyphenyl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

    (2-Bromophenyl)methanamine: Similar structure but lacks the butoxy group.

    (2-Bromo-5-methoxyphenyl)methanamine: Similar structure with a methoxy group instead of a butoxy group.

Uniqueness: (2-Bromo-5-butoxyphenyl)methanamine is unique due to the presence of both the bromine and butoxy substituents, which can influence its reactivity and potential applications. The butoxy group can impart different solubility and steric properties compared to similar compounds.

Properties

IUPAC Name

(2-bromo-5-butoxyphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c1-2-3-6-14-10-4-5-11(12)9(7-10)8-13/h4-5,7H,2-3,6,8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGOHXIYMKMIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)Br)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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